N-[3-(hydroxymethyl)phenyl]propanamide
Description
Historical Context and Initial Academic Investigations of Propanamide Derivatives
The study of propanamide and its derivatives has a rich history rooted in the development of medicinal chemistry. Propanamide itself is a simple amide of propanoic acid. wikipedia.org The amide functional group is a cornerstone of many biologically active molecules and pharmaceutical drugs. Historically, the modification of simple aromatic amides has led to significant therapeutic breakthroughs. For instance, derivatives of acetanilide, a compound structurally related to N-phenylpropanamide, were among the first synthetic analgesics and antipyretics. biosynth.com
In more recent decades, research has focused on creating more complex propanamide derivatives with a wide range of biological activities. These activities include potential treatments for insulin (B600854) resistance, where certain propanamide compounds have been shown to increase glucose consumption in cells. google.com Furthermore, propanamide derivatives have been investigated as selective androgen receptor degraders (SARDs) for applications in cancer therapy. acs.org The synthesis of propanamide derivatives is often achieved through the coupling of a carboxylic acid and an amine, a versatile and widely used reaction in medicinal chemistry. nih.gov
Significance of Hydroxymethylphenyl Moieties in Bioactive Compounds
The hydroxymethylphenyl moiety, and specifically the hydroxymethyl group, plays a crucial role in modifying the properties of bioactive compounds. The introduction of a hydroxymethyl group, a process known as hydroxymethylation, can significantly alter a molecule's physicochemical properties. nih.gov This often leads to increased hydrophilicity, which can improve a drug's solubility and bioavailability. nih.gov
Beyond its impact on physical properties, the hydroxymethyl group can act as a pharmacophore, a part of a molecule that is responsible for its biological activity. It can form hydrogen bonds with biological receptors, which can enhance the binding affinity and selectivity of a drug candidate. nih.gov The hydroxymethyl group is also a key feature in many natural products and their synthetic derivatives, contributing to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov For example, polyphenolic compounds containing hydroxyl groups have been investigated for their antiviral properties. researchgate.netnih.gov
Overview of Current Research Trajectories for N-[3-(Hydroxymethyl)phenyl]propanamide and Analogs
Given the limited direct research on this compound, current research trajectories can be inferred from studies on its close analogs. Research into related compounds suggests several potential areas of investigation for this compound.
One promising area is in the development of novel therapeutics. For example, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov Additionally, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been investigated as potential anticancer agents targeting the PI3Kα enzyme. mdpi.comresearchgate.net
Another avenue of research is in materials science. The structural characteristics of this compound, with its ability to form hydrogen bonds, suggest potential applications in the development of new materials with specific organizational properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 179.094629075 g/mol | PubChem |
| Topological Polar Surface Area | 58.6 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| CAS Number | 12959862-23-9 | PubChem |
Note: The data in this table is computed and sourced from the PubChem database for CID 12959862. nih.gov
Table 2: Comparison of Related Propanamide Derivatives
| Compound Name | Molecular Formula | Key Research Finding |
| N-(3-hydroxyphenyl)propanamide | C9H11NO2 | Synthesized and evaluated for enzyme inhibition activity. researchgate.net |
| 3-Hydroxy-N-methyl-3-phenylpropanamide | C10H13NO2 | Available as a research chemical for early discovery. sigmaaldrich.com |
| N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | A synthetic compound that binds to human liver tissue. biosynth.com |
| N-Phenylpropanamide | C9H11NO | Studied for its mass spectrum and chromatographic behavior. nist.gov |
Properties
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMAESUKCBCFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of N-[3-(hydroxymethyl)phenyl]propanamide
The construction of the target molecule can be approached through several convergent strategies, primarily involving the formation of the amide bond or the manipulation of functional groups on a pre-existing scaffold.
The most direct route to this compound is the acylation of 3-aminobenzyl alcohol with a propanoylating agent. This method hinges on the formation of the amide linkage, a cornerstone reaction in organic synthesis. Various reagents and conditions can be employed to achieve this transformation, often utilizing coupling agents to facilitate the reaction between the carboxylic acid (propanoic acid) and the amine, or by using a more reactive acyl donor like an acyl halide or anhydride (B1165640).
Common strategies include:
Acyl Halide Method: Reacting 3-aminobenzyl alcohol with propanoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Anhydride Method: Using propanoic anhydride as the acylating agent, often with a base or a catalytic amount of acid.
Peptide Coupling Reagents: For milder conditions that preserve sensitive functional groups, coupling agents are used to activate propanoic acid. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. nih.gov These methods are widely used for creating phenol (B47542) amides and offer a straightforward, one-pot synthesis. nih.govmdpi.com
| Acylating Agent/Method | Reagents & Conditions | Key Features |
|---|---|---|
| Propanoyl Chloride | 3-aminobenzyl alcohol, Pyridine or Et3N, in an aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature. | High reactivity, rapid reaction. Requires a base to scavenge HCl. |
| Propanoic Anhydride | 3-aminobenzyl alcohol, often with catalytic H+ or a base, can be run neat or in a solvent. | Less reactive than acyl chloride, but still efficient. Byproduct (propanoic acid) is less corrosive than HCl. |
| Propanoic Acid + Coupling Agent | 3-aminobenzyl alcohol, Propanoic Acid, DCC or EDC, often with an additive like HOBt, in DMF or DCM. nih.govmdpi.com | Mild conditions, high yields, suitable for sensitive substrates. Avoids harsh reagents. |
| Umpolung Amide Synthesis (UmAS) | Reaction of α-fluoronitroalkanes with N-aryl hydroxylamines promoted by a Brønsted base. nih.gov | An alternative, epimerization-free method for N-aryl amide synthesis. nih.gov |
Key FGI pathways include:
Reduction of an Aldehyde or Carboxylic Acid: One could start with N-(3-formylphenyl)propanamide or N-(3-carboxyphenyl)propanamide and reduce the formyl or carboxyl group to the hydroxymethyl group. Reagents like sodium borohydride (B1222165) (NaBH4) are effective for reducing aldehydes, while more powerful reducing agents like lithium aluminum hydride (LAH) would be needed for the carboxylic acid, which would also reduce the amide if not protected. chemicalbook.comimperial.ac.uk
Hydrolysis of an Ester: Synthesis could proceed from a methyl 3-(propanamido)benzoate precursor, where the ester group is reduced to the primary alcohol using a strong reducing agent like LiAlH4.
Conversion from a Halide: Starting with N-[3-(chloromethyl)phenyl]propanamide nih.gov, a nucleophilic substitution reaction with a hydroxide (B78521) source could yield the target alcohol.
These FGI methods highlight the versatility of synthetic planning, allowing chemists to access the target compound from a range of precursors. ub.eduvanderbilt.edu
While this compound itself is achiral, the principles of its synthesis can be extended to produce chiral analogs. Stereoselectivity becomes crucial when designing molecules with specific biological activities, as different stereoisomers can have vastly different effects.
Chirality can be introduced in several ways:
On the Propanamide Side-Chain: Introducing a substituent at the α- or β-position of the propanoyl group creates a stereocenter. For example, using 2-chloropropanoyl chloride would lead to a chiral α-methyl analog. Stereoselective synthesis could be achieved by using a chiral starting material or through asymmetric catalysis.
Enzymatic Synthesis: Biocatalytic methods, employing enzymes such as ω-transaminases (ωTA) and alcohol dehydrogenases (ADH), can produce chiral amino alcohols with high optical purity. d-nb.info These chiral intermediates can then be acylated to form the desired chiral amide analogs. This approach has been successfully used to generate all four possible stereoisomers of phenylpropanolamine. d-nb.info
Asymmetric Reductive Amination: This method can be used to prepare chiral amine precursors for the amidation step, establishing the stereochemistry early in the synthetic sequence. nih.gov
| Chiral Analog Type | Synthetic Strategy | Example Precursor/Reaction |
|---|---|---|
| α-Substituted Propanamide | Acylation with a chiral α-substituted propanoyl derivative. | (R)- or (S)-2-chloropropanoyl chloride reacting with 3-aminobenzyl alcohol. |
| β-Substituted Propanamide | Kinetic resolution of racemic β-hydroxy esters followed by conversion to the amide. researchgate.net | (S)-3-hydroxy-3-phenylpropanamide synthesis. researchgate.net |
| Chiral Amino Alcohol Precursor | Multi-enzymatic cascade reactions for stereoselective amination. d-nb.info | Synthesis of phenylpropanolamine stereoisomers from β-methylstyrene. d-nb.info |
Derivatization and Functionalization Strategies
The this compound scaffold contains multiple reactive sites—the hydroxymethyl group, the amide N-H, and the aromatic ring—making it an excellent candidate for derivatization to create a library of related compounds.
The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of chemical transformations.
Oxidation: Mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would convert the alcohol to the corresponding aldehyde, N-(3-formylphenyl)propanamide. Stronger oxidation (e.g., with KMnO4 or Jones reagent) would yield the carboxylic acid, 3-(propanamido)benzoic acid.
Esterification: The alcohol can be readily esterified by reaction with an acyl chloride or carboxylic anhydride in the presence of a base to form ester derivatives. Studies on similar structures show that acetylation can occur selectively at a phenolic hydroxyl over a benzylic alcohol, but derivatization of the hydroxymethyl group is feasible. nih.gov
Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Conversion to Halide: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly into a halide (e.g., using SOCl2 for the chloride or PBr3 for the bromide). vanderbilt.edu This creates an electrophilic site, N-[3-(halomethyl)phenyl]propanamide, which is primed for nucleophilic substitution reactions. nih.gov
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Mild Oxidation | PCC, DMP, Swern Oxidation | Aldehyde (-CHO) |
| Strong Oxidation | KMnO4, H2CrO4 (Jones) | Carboxylic Acid (-COOH) |
| Esterification | Acetyl chloride, Acetic anhydride, Pyridine | Ester (-CH2OCOR) |
| Etherification | 1) NaH; 2) R-X (e.g., CH3I) | Ether (-CH2OR) |
| Halogenation | SOCl2, PBr3 | Alkyl Halide (-CH2X) |
The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce new functional groups. The regiochemical outcome of such reactions is directed by the two existing substituents.
Directing Effects: The propanamido group (-NHCOCH2CH3) is a moderately activating, ortho, para-directing group. masterorganicchemistry.com The hydroxymethyl group (-CH2OH) is a weakly activating, ortho, para-directing group.
Substitution Pattern: The positions ortho and para to the strong directing group, the amide, are C2, C4, and C6. The positions ortho to the weaker directing group, the hydroxymethyl, are C2 and C4. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions. Steric hindrance from the existing substituents may influence the ratio of products, with substitution at C4 and C6 often being more favorable than at the more hindered C2 position.
Typical Reactions: Standard electrophilic aromatic substitution reactions like nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (fuming H2SO4), and Friedel-Crafts acylation/alkylation can be performed, leading to a variety of substituted derivatives.
Alterations of the Amide Nitrogen and Alkyl Chain
The propanamide moiety of this compound offers several sites for chemical alteration, particularly at the amide nitrogen and the adjacent alkyl chain. These modifications are crucial for synthesizing derivatives with varied electronic and steric properties.
N-Alkylation and N-Arylation: The secondary amide nitrogen is a key site for functionalization. N-alkylation can be achieved through various methods, including reactions with alcohols catalyzed by transition metals like cobalt. nih.govrsc.org This process typically involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amide to form an N-acylimine intermediate, and subsequent hydrogenation. nih.gov Alternatively, microwave-assisted N-alkylation using alkyl halides under phase-transfer catalytic (PTC) conditions provides a rapid, solvent-free approach. mdpi.com
N-arylation of the amide nitrogen can be effectively performed via copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which utilizes arylboronic acids as the aryl source. beilstein-journals.orgresearchgate.net This reaction is valued for its mild conditions, often proceeding at room temperature in the presence of a copper catalyst and an oxidant. organic-chemistry.org
Interactive Data Table: Representative N-Alkylation and N-Arylation Reactions
| Transformation | Reagent(s) | Catalyst/Conditions | Product |
| N-Benzylation | Benzyl (B1604629) alcohol | Co-nanoparticles, KOH, 140 °C | N-benzyl-N-[3-(hydroxymethyl)phenyl]propanamide |
| N-Methylation | Methyl iodide | TBAB, Microwave irradiation | N-[3-(hydroxymethyl)phenyl]-N-methylpropanamide |
| N-Phenylation | Phenylboronic acid | Cu(OAc)₂, Pyridine, Air (O₂) | N-[3-(hydroxymethyl)phenyl]-N-phenylpropanamide |
Reactivity Profiles and Mechanistic Studies of Associated Reactions
The reactivity of this compound is dictated by its three principal functional groups: the hydroxymethyl group, the aromatic ring, and the secondary amide linkage.
Oxidation and Reduction Pathways
The compound can undergo selective oxidation or reduction at specific sites depending on the reagents and conditions employed.
Oxidation: The primary benzylic alcohol is the most susceptible group to oxidation. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), can convert the hydroxymethyl group to a formyl group, yielding N-[3-formylphenyl]propanamide. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will further oxidize the alcohol to a carboxylic acid, resulting in 3-(propanamido)benzoic acid. The amide group itself is generally robust towards oxidation, though certain enzymatic or atmospheric oxidation processes can lead to imides or other degradation products. ku.dknih.gov
Reduction: Amides are among the less reactive carboxylic acid derivatives and require potent reducing agents for transformation. chemistrysteps.com The most common method involves lithium aluminum hydride (LiAlH₄), which reduces the amide carbonyl to a methylene (B1212753) group (C=O → CH₂), yielding N-propyl-3-(aminomethyl)phenol (following the reduction of the amide to an amine and the benzyl alcohol remaining). libretexts.orgnumberanalytics.com This transformation proceeds via nucleophilic addition of a hydride to the carbonyl, followed by the formation of an iminium ion intermediate which is then further reduced. libretexts.org More recent methodologies, such as the use of samarium(II) iodide (SmI₂) with water and an amine, can achieve a chemoselective reduction of the amide directly to an alcohol, cleaving the C–N bond to produce 3-(hydroxymethyl)phenylamine and propan-1-ol. nih.govacs.org
Interactive Data Table: Key Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Functional Group Transformed | Product |
| Mild Oxidation | PCC or PDC | -CH₂OH → -CHO | N-[3-formylphenyl]propanamide |
| Strong Oxidation | KMnO₄ or H₂CrO₄ | -CH₂OH → -COOH | 3-(propanamido)benzoic acid |
| Amide Reduction | 1. LiAlH₄, 2. H₂O | -C(O)NH- → -CH₂NH- | N-(3-(hydroxymethyl)benzyl)propan-1-amine |
| Amide C-N Cleavage | SmI₂/Et₃N/H₂O | -NHC(O)CH₂CH₃ → -NH₂ | 3-(hydroxymethyl)aniline |
Electrophilic Aromatic Substitution Dynamics
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two ortho-, para-directing groups: the propanamido group (-NHCOCH₂CH₃) and the hydroxymethyl group (-CH₂OH).
The N-acyl group is a moderately activating ortho-, para-director. ucalgary.ca Its activating character is diminished compared to a simple amino group because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.orgopenstax.org The hydroxymethyl group is a weak activating group, also directing ortho- and para-.
Given the meta-relationship of the existing substituents, their directing effects are additive. The positions ortho and para to the more strongly activating propanamido group are the most favored sites for electrophilic attack. These are positions 2, 4, and 6. Position 4 is para to the amido group and ortho to the hydroxymethyl group, making it sterically accessible and electronically enriched. Position 6 is ortho to the amido group. Position 2 is ortho to both groups and is therefore the most sterically hindered. Consequently, substitution is expected to occur predominantly at the C4 and C6 positions.
Interactive Data Table: Predicted Regioselectivity in EAS Reactions
| EAS Reaction | Reagent(s) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-[3-(hydroxymethyl)-4-nitrophenyl]propanamide and N-[3-(hydroxymethyl)-6-nitrophenyl]propanamide |
| Bromination | Br₂, FeBr₃ | N-[4-bromo-3-(hydroxymethyl)phenyl]propanamide and N-[2-bromo-5-(hydroxymethyl)phenyl]propanamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-[4-acetyl-3-(hydroxymethyl)phenyl]propanamide |
Formation of Cyclic Adducts and Heterocyclic Derivatives
The presence of both a nucleophilic nitrogen (in the amide) and an electrophilic carbon (in the hydroxymethyl group, especially after activation) within the same molecule allows for intramolecular cyclization to form heterocyclic structures.
One plausible pathway involves the activation of the benzylic alcohol under acidic conditions to form a benzylic carbocation. This cation could then be attacked by the amide nitrogen in an intramolecular fashion. This reaction would lead to the formation of a seven-membered heterocyclic ring, a derivative of dihydrobenzoxazepine. The feasibility of such cyclizations often depends on factors like ring strain and the specific catalytic conditions used. Studies on related N-aryl amides have demonstrated that intramolecular cyclization is a viable strategy for synthesizing various N-heterocycles. rsc.orgrsc.org For example, intramolecular amidation of N-hydroxy-3-phenoxypropanamides using polyphosphoric acid (PPA) can yield benzoxazepinones. ias.ac.in
Another potential cyclization could occur under conditions that promote electrophilic attack on the aromatic ring (intramolecular Friedel-Crafts alkylation). After converting the hydroxyl group into a good leaving group, the resulting electrophilic center could attack an activated position on the phenyl ring (C4 or C6) to form a six-membered ring, leading to a dihydroisoquinolinone derivative.
Coupling Reactions (e.g., Chan-Lam Coupling)
The N-H bond of the secondary amide in this compound makes it an excellent substrate for copper-catalyzed C-N cross-coupling reactions. mdpi.com The Chan-Lam coupling is a prominent example, enabling the formation of a new carbon-nitrogen bond under relatively mild, oxidative conditions. beilstein-journals.orgorganic-chemistry.org
In a typical Chan-Lam reaction, this compound would be reacted with an arylboronic acid in the presence of a copper(II) source, such as copper(II) acetate. A base, often a tertiary amine like pyridine, is commonly used, and the reaction is typically run open to the air, which allows atmospheric oxygen to serve as the terminal oxidant for regenerating the active copper catalyst. researchgate.net This transformation yields a tertiary N,N-di-substituted amide, which would otherwise be challenging to synthesize. The reaction is tolerant of various functional groups, and the hydroxymethyl substituent is not expected to interfere. researchgate.net
Interactive Data Table: Example of Chan-Lam Coupling
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| This compound | 4-Methoxyphenylboronic acid | Cu(OAc)₂, Pyridine, O₂ (air), CH₂Cl₂ | N-[3-(hydroxymethyl)phenyl]-N-(4-methoxyphenyl)propanamide |
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-[3-(hydroxymethyl)phenyl]propanamide by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicity (splitting pattern), and integration values of the signals are used to assign the protons to their respective positions in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the propanamide side chain protons, the benzylic alcohol protons, and the amide proton. The aromatic protons typically resonate in the downfield region (around 7.0-7.5 ppm) due to the ring current effect of the benzene (B151609) ring. ucl.ac.uk The splitting pattern of these aromatic protons provides information about the substitution pattern on the ring. The protons of the ethyl group in the propanamide moiety will appear as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group), a characteristic pattern resulting from spin-spin coupling. docbrown.info The methylene protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, and the hydroxyl proton itself may appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The amide proton (-NH) also typically presents as a broad singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. ucl.ac.uk Each unique carbon atom gives a distinct signal. For this compound, separate peaks would be observed for the carbonyl carbon of the amide (typically in the 160-185 ppm region), the aromatic carbons (125-150 ppm), the carbon of the hydroxymethyl group (~60-65 ppm), and the two carbons of the propanamide ethyl group. chemguide.co.ukwisc.edu
Computational methods, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical NMR chemical shifts, which are then compared with experimental data to confirm the structural assignment. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are approximate values; actual experimental values may vary based on solvent and other conditions.)
| ¹H NMR | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide | -NH - | ~8.0-9.5 | Broad Singlet |
| Aromatic | Ar-H | ~7.0-7.6 | Multiplet |
| Hydroxymethyl | -CH₂ -OH | ~4.6 | Singlet |
| Hydroxyl | -CH₂-OH | Variable | Broad Singlet |
| Propanamide | -CO-CH₂ -CH₃ | ~2.4 | Quartet |
| Propanamide | -CO-CH₂-CH₃ | ~1.2 | Triplet |
| ¹³C NMR | Atom Assignment | Predicted Chemical Shift (ppm) | |
| Carbonyl | -C =O | ~173 | |
| Aromatic | C -NH | ~139 | |
| Aromatic | C -CH₂OH | ~142 | |
| Aromatic | Ar-C | ~118-129 | |
| Hydroxymethyl | -C H₂OH | ~64 | |
| Propanamide | -CO-C H₂-CH₃ | ~30 | |
| Propanamide | -CO-CH₂-C H₃ | ~10 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₃NO₂), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is crucial for unambiguous formula confirmation. rsc.org
The molecular weight of this compound is 179.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 179. The presence of a smaller M+1 peak at m/z = 180 would correspond to the presence of the ¹³C isotope in a molecule. docbrown.info
The fragmentation pattern observed in the mass spectrum provides further structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for amides and benzyl (B1604629) alcohols. Common fragmentation would involve the cleavage of the amide bond or the C-C bond of the propanamide side chain. For instance, cleavage of the ethyl group from the parent ion could lead to a significant fragment ion. docbrown.info The investigation of fragmentation mechanisms of related N-phenylpropanamides has shown that dissociation of the amide or other bonds can be induced by proton transfer within the ionized molecule in the gas phase. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₁₃NO₂ | Defines the elemental composition. |
| Molecular Weight | 179.21 g/mol | Calculated mass of the molecule. |
| [M]⁺ Peak | m/z 179 | Corresponds to the intact ionized molecule, confirming the molecular weight. |
| [M+1]⁺ Peak | m/z 180 | Indicates the natural abundance of the ¹³C isotope. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pearson.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
The key functional groups are the hydroxyl (-OH) group, the secondary amide (-CONH-) group, and the aromatic ring. The O-H stretching vibration of the alcohol typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amide appears in a similar region, around 3300 cm⁻¹, often as a sharp to medium peak. pearson.com The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic peaks in the spectrum, appearing strongly around 1640-1690 cm⁻¹. pearson.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Secondary Amide | ~3300 | Medium, Sharp |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Amide Carbonyl | 1640 - 1690 | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium |
| C-O Stretch | Alcohol | 1050 - 1260 | Medium |
X-ray Crystallography for Solid-State Structure Determination
A crucial aspect that would be elucidated is the intermolecular hydrogen bonding network. The presence of both a hydrogen bond donor (the -OH and -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that the molecules would form an extensive network in the crystal lattice. This hydrogen bonding significantly influences the compound's physical properties, such as its melting point and solubility. The combination of X-ray crystallography with other techniques like NMR can provide a complete picture of the molecule's structure in both solid and solution states. nih.gov
Chromatographic Methods for Purity Assessment in Research Contexts
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its purification and the assessment of its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose in research. researchgate.net
A typical approach for analyzing this compound would involve Reverse-Phase HPLC (RP-HPLC). In this method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase is often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient separation of compounds with varying polarities. chromatographyonline.com
Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl ring in this compound absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov
Table 4: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |
| Mobile Phase | Gradient of Acetonitrile and Water (or buffer) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., at 245 nm) chromatographyonline.com |
| Column Temperature | Controlled, e.g., 30-50 °C chromatographyonline.comnih.gov |
Computational and Theoretical Investigations of N 3 Hydroxymethyl Phenyl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, provide deep insights into the electronic structure and reactivity of chemical compounds.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.
For a molecule like N-[3-(hydroxymethyl)phenyl]propanamide, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. Following optimization, a range of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and behavior in chemical reactions. For instance, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a different but structurally related compound, utilized DFT at the B3LYP/6-311G** level of theory to identify regions of high chemical reactivity, specifically noting the role of oxygen atoms and the π-system as electron donor sites susceptible to electrophilic attack. mdpi.com Such an analysis for this compound would similarly map out its reactive sites.
Key parameters derived from DFT calculations that help in understanding reactivity include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
While no specific DFT data for this compound is available, the table below illustrates the kind of data that would be generated from such a study.
| Parameter | Symbol | Definition | Significance for this compound |
| Ionization Potential | I | I ≈ -EHOMO | Indicates the ease of electron donation. |
| Electron Affinity | A | A ≈ -ELUMO | Indicates the ease of electron acceptance. |
| Electronegativity | χ | χ = (I + A) / 2 | Predicts the overall electron-attracting ability. |
| Chemical Hardness | η | η = (I - A) / 2 | Measures resistance to deformation of the electron cloud. |
| Chemical Softness | S | S = 1 / η | Inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | ω = χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |
Hartree-Fock (HF) Calculations for Molecular Properties
Hartree-Fock (HF) theory is another cornerstone of computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of molecular orbitals and their energies. Although generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are a crucial starting point for more advanced methods.
An HF calculation for this compound would yield optimized geometries, total energies, and molecular orbital information. These calculations are often used as a baseline for comparison with more sophisticated computational methods. For example, in computational studies of similar molecules, HF methods are often employed alongside DFT to provide a comparative analysis of the results.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.
HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer during a reaction. The phenyl ring, the amide group, and the hydroxymethyl group would all influence the energies and distributions of the HOMO and LUMO. While specific values are not available, a hypothetical HOMO-LUMO analysis would provide the following insights:
| Orbital | Location on this compound | Implication for Reactivity |
| HOMO | Likely delocalized over the phenyl ring and the amide nitrogen. | The primary site for electrophilic attack. |
| LUMO | Likely centered on the carbonyl carbon of the amide group and the phenyl ring. | The primary site for nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would clearly delineate the reactive sites. The oxygen atoms of the carbonyl and hydroxyl groups would be expected to show a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the amide N-H would likely exhibit a positive potential (blue), marking them as hydrogen bond donors. Such a map provides an intuitive and powerful prediction of how the molecule will interact with other molecules and biological targets.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.
Conformational Analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. This analysis helps to identify the low-energy, stable conformers that are most likely to be present under given conditions. For a molecule with several rotatable bonds, such as the C-N bond of the amide and the C-C bonds of the propanamide and hydroxymethyl side chains, numerous conformers can exist. A computational study would calculate the relative energies of these conformers to determine the most stable structures.
Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the conformational changes and intermolecular interactions over time. This approach is particularly useful for understanding how the molecule behaves in a solvent, such as water, and how it might interact with a biological receptor. A study on N-acetyl-phenylalaninylamide (NAPA), for example, used MD simulations to investigate its hydration and the kinetics of complex formation with water molecules. nih.govmdpi.comresearchgate.netscirp.org A similar simulation for this compound would reveal its dynamic behavior and preferred conformations in a physiological environment.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, held together by various intermolecular forces. Understanding these interactions is crucial for predicting crystal structure, polymorphism, and physical properties like solubility and melting point.
Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It defines a surface for a molecule in a crystal, where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules. By mapping properties onto this surface, one can identify and analyze the different types of intermolecular contacts.
For this compound, a Hirshfeld analysis would likely reveal the importance of hydrogen bonding involving the amide N-H group (donor) and the carbonyl oxygen (acceptor), as well as the hydroxyl group (both donor and acceptor). Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules would likely play a significant role in the crystal packing. The analysis provides a "fingerprint plot" that summarizes the types and relative importance of these interactions.
Although no experimental or theoretical crystal structure data for this compound is currently available to perform such an analysis, it remains a powerful method for future studies on the solid-state properties of this compound.
Exploration of Biological Activities and Mechanistic Pathways Non Clinical Focus
Enzyme Modulation and Inhibition Studies
Comprehensive searches of scientific databases have yielded no specific studies detailing the modulatory or inhibitory effects of N-[3-(hydroxymethyl)phenyl]propanamide on the enzyme targets listed below.
Matrix Metalloproteinase (MMP) Inhibition Mechanisms (e.g., Type IV Collagenase)
There is no available scientific literature that specifically investigates or documents the activity of this compound as an inhibitor of Matrix Metalloproteinases (MMPs), including Type IV Collagenase (such as MMP-2 and MMP-9). While other structurally related molecules, particularly those containing hydroxamic acid moieties, are known MMP inhibitors, the inhibitory potential and mechanism for this compound have not been reported.
Nuclease Inhibition Mechanisms
No published research was found that examines the interaction between this compound and nucleases. Consequently, there is no data on its potential nuclease inhibition mechanisms.
Cyclooxygenase (COX) Inhibition Mechanisms
The inhibitory activity of this compound against Cyclooxygenase (COX) enzymes, such as COX-1, COX-2, or COX-3, has not been described in the available scientific literature. Although the conversion of some nonsteroidal anti-inflammatory drugs (NSAIDs) into amide derivatives has been explored as a strategy to create selective COX-2 inhibitors, no studies have specifically synthesized or tested this compound for this purpose.
Other Enzyme Targets and Their Modulatory Effects
Beyond the specific enzymes mentioned above, there are no prominent studies identifying other enzymatic targets for this compound or describing its modulatory effects. Research into the broader biological activity profile of this compound appears to be limited.
Receptor Agonism and Antagonism Investigations
Investigations into the effects of this compound on receptor signaling pathways are not present in the current body of scientific literature.
GPR88 Receptor Agonism Studies
There are no available studies that report this compound as an agonist for the G protein-coupled receptor 88 (GPR88). Research into GPR88 agonists has identified other chemical scaffolds, but this compound is not mentioned among the compounds with confirmed activity at this receptor. Therefore, no data on its potential agonistic properties or mechanisms of action at GPR88 can be provided.
Other Receptor Binding and Activation Mechanisms
While direct studies on the receptor binding profile of this compound are not extensively documented in publicly available research, the structural characteristics of the molecule allow for informed speculation on its potential interactions with biological receptors. The presence of a phenyl ring and a propanamide side chain is a common feature in various biologically active molecules.
Analogous compounds with a similar N-phenylpropanamide scaffold have been shown to interact with specific receptor systems. For instance, derivatives of N-phenylpropanamide are known to be core structures in a class of potent synthetic opioids. The N-phenethyl derivative of 4-hydroxy-5-(3-hydroxyphenyl)morphan, which shares the hydroxyphenyl moiety, has been found to be a selective antagonist for the μ-opioid receptor with a high binding affinity (Kᵢ = 4.6 nM). nih.gov This suggests that the spatial arrangement of the hydroxyl group on the phenyl ring is a crucial determinant for high-affinity binding to the μ-opioid receptor and for dictating whether the compound acts as an agonist or an antagonist. nih.gov
Furthermore, the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is another potential target. This receptor requires the binding of two agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), for its activation. nih.gov The ability of various compounds to modulate NMDA receptor activity can be assessed using radioligand binding assays, such as the ³HMK801 binding assay, which can differentiate between agonists and antagonists at the glycine binding site. nih.gov Given the structural similarities to known neuromodulatory agents, it is plausible that this compound could interact with such receptors, although empirical data is needed for confirmation.
Antioxidant and Radical Scavenging Capabilities (e.g., Hispanamide as an Analog)
Phenolic compounds are well-established as effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. researchgate.net The antioxidant potential of this compound can be inferred from the activities of structurally similar phenolic propanamides, such as hispanamide. Hispanamide, a phenolic propanamide isolated from Acalypha hispida, has demonstrated significant antioxidant and radical scavenging properties. nih.gov
In Vitro Assays for Reactive Oxygen Species Scavenging
The antioxidant capacity of hispanamide has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common in vitro method to assess the ability of a compound to act as a free radical scavenger. nih.gov In this assay, hispanamide exhibited potent radical scavenging activity, with a 50% inhibitory concentration (IC₅₀) value of 0.339 mg/ml. nih.gov This indicates a high degree of effectiveness in neutralizing the DPPH radical.
The following table summarizes the DPPH radical scavenging activity of hispanamide in comparison to standard antioxidants:
Table 1: DPPH Radical Scavenging Activity of Hispanamide and Standard Antioxidants
| Compound | IC₅₀ (mg/ml) |
|---|---|
| Hispanamide | 0.339 |
| Ascorbic Acid | 0.373 |
| α-Tocopherol | 0.482 |
Data sourced from Semantic Scholar. nih.gov
The lower IC₅₀ value of hispanamide compared to both ascorbic acid and α-tocopherol highlights its superior radical scavenging capability in this particular assay. nih.gov
Mechanistic Insights into Antioxidant Action
The antioxidant mechanism of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). researchgate.netnih.gov This donation stabilizes the free radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes the parent molecule an effective antioxidant. researchgate.net
In addition to the HAT mechanism, phenolic compounds can also exert their antioxidant effects through single electron transfer (SET) or sequential proton loss electron transfer (SPLET) mechanisms. nih.govfrontiersin.org In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation. In the SPLET mechanism, the phenolic compound first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The specific mechanism that predominates depends on factors such as the structure of the phenolic compound, the nature of the free radical, and the solvent system. nih.govfrontiersin.org The presence of the hydroxyl group on the phenyl ring of this compound is the key structural feature responsible for its potential antioxidant activity. nih.gov
Antimicrobial and Antifungal Activity Evaluations (Mechanistic Emphasis)
While direct studies on the antimicrobial and antifungal properties of this compound are limited, research on related N-phenylpropanamide and N-phenylbenzamide derivatives suggests that this class of compounds possesses the potential for such biological activities. nanobioletters.comnih.gov
Inhibition of Microbial Growth and Pathogen Studies
N-phenylbenzamides have been identified as potent antibacterial agents active against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, various amide derivatives have demonstrated significant antibacterial and antifungal effects. nanobioletters.com For instance, certain N-phenylbenzamide derivatives have shown inhibitory activity against the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov
The antifungal potential of related structures is also noteworthy. Phenylpropanoid derivatives have been shown to exhibit antifungal activity against Candida albicans and Saccharomyces cerevisiae. nih.gov The fungicidal activity of these compounds is linked to the production of reactive oxygen species. nih.gov
The following table presents the minimum inhibitory concentration (MIC) values of some N-benzamide derivatives against common bacterial and fungal strains, illustrating the potential antimicrobial spectrum of this class of compounds.
Table 2: Antimicrobial Activity of Selected N-Benzamide Derivatives
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound 5a | Bacillus subtilis | 6.25 |
| Compound 5a | Escherichia coli | 3.12 |
| Compound 6b | Escherichia coli | 3.12 |
| Compound 6c | Bacillus subtilis | 6.25 |
Data represents examples of N-benzamide derivatives and is sourced from Molecules. nanobioletters.com
Mechanisms of Action (e.g., Nucleic Acid/Protein Synthesis Inhibition)
The proposed mechanisms of antimicrobial action for N-phenyl-scaffold containing compounds are multifaceted and appear to be dependent on the specific structure of the compound and the type of microorganism.
For antibacterial activity, quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides suggest that the mechanism of action differs between Gram-positive and Gram-negative bacteria. nih.gov Against Gram-positive bacteria, which have a thick peptidoglycan cell wall, the antibacterial activity is thought to be primarily driven by electrostatic interactions between the compound and the bacterial cell surface. nih.gov In contrast, for Gram-negative bacteria, which possess a thinner, more permeable cell wall, the activity is more dependent on hydrophobic and steric properties, suggesting that the compounds may penetrate the cell and interact with intracellular targets. nih.gov
Potential intracellular targets for antibacterial action include the inhibition of essential metabolic pathways or nucleic acid synthesis. For example, some antibacterial agents act as antimetabolites, interfering with the synthesis of vital molecules like folic acid, which is necessary for the production of purines and pyrimidines, the building blocks of DNA and RNA. openstax.orgoregonstate.education Others may directly inhibit enzymes involved in DNA replication or transcription. oregonstate.education
Regarding antifungal activity, one of the proposed mechanisms for related compounds is the disruption of the fungal cell membrane's integrity. nih.govnih.gov This can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov Some antifungal peptides, for instance, act by forming pores in the fungal membrane. nih.gov While direct evidence for this compound is not available, the known mechanisms of its structural analogs provide a strong basis for future investigation into its potential antimicrobial properties.
Structure Activity Relationship Sar Investigations
Impact of Hydroxymethylphenyl Substitution on Biological Activity
The hydroxymethyl group (-CH₂OH) on the phenyl ring is a significant feature that can profoundly influence the molecule's biological profile. This substituent, located at the meta-position, can engage in specific molecular interactions that may be crucial for target binding.
The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a protein's binding pocket. The position of this group is critical; for instance, studies on N-phenylamidines, which also feature a substituted phenyl ring, have shown that the placement of functional groups is key to potency and selectivity. In one such study, moving a key functional group from a benzyl (B1604629) to a phenyl scaffold dramatically altered selectivity between enzyme isoforms. nih.gov
Role of the Propanamide Backbone and Alkyl Chain Length
The propanamide moiety (-NHCO(CH₂)₁CH₃) is central to the molecule's structure, providing a critical linker and interaction points. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming strong connections with a biological target. nih.gov The length and character of the alkyl chain—in this case, an ethyl group leading to a propanamide—are pivotal for determining binding affinity and selectivity.
Research on other classes of biologically active molecules has consistently shown that alkyl chain length is a determining factor for potency. For example, in studies of cannabimimetic indoles, optimal binding to cannabinoid receptors CB1 and CB2 was observed with a five-carbon alkyl chain. nih.gov A chain shorter or longer than this optimum length resulted in a significant decrease in binding affinity. nih.gov This suggests that the length of the alkyl portion of the propanamide group must be perfectly matched to the dimensions of a hydrophobic pocket within the target's binding site.
This relationship can be illustrated with a representative data table showing how binding affinity might change with the length of the N-acyl chain in a hypothetical series of analogs.
Table 1: Illustrative Impact of Alkyl Chain Length on Receptor Binding Affinity This table is a hypothetical representation based on established SAR principles.
| Compound | N-Acyl Chain | Chain Length (Carbons) | Relative Binding Affinity (%) |
|---|---|---|---|
| Analog 1 | Acetamide | 2 | 45 |
| Analog 2 | Propanamide | 3 | 85 |
| Analog 3 | Butanamide | 4 | 100 |
| Analog 4 | Pentanamide | 5 | 92 |
| Analog 5 | Hexanamide | 6 | 60 |
Influence of Phenyl Ring Substituents on Molecular Interactions
Substituents on the phenyl ring play a directing role in the molecule's orientation within a binding site and can add crucial interactions that enhance affinity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, alters the electronic character of the aromatic ring. libretexts.org
Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups increase the electron density of the phenyl ring, enhancing its ability to participate in π-π stacking and cation-π interactions. They can also serve as hydrogen bond donors or acceptors. libretexts.org
Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups reduce the electron density of the ring, which can be favorable for interactions with electron-rich areas of a binding pocket. libretexts.org Halogen substituents, for instance, can form specific halogen bonds.
In a study of tyramine (B21549) oxidase inhibitors, it was found that electron-donating substituents on the phenyl ring increased the potency of inhibition, while electron-withdrawing groups decreased it. nih.gov This highlights that the electronic properties conferred by substituents are a key factor in biological activity. The strategic placement of these groups can lead to significant gains in affinity and selectivity. nih.gov
Table 2: Effect of Phenyl Ring Substituents on Biological Activity This table illustrates general trends observed in SAR studies of related compounds.
| Substituent (X) at meta-position | Electronic Effect | Potential Interaction Type | Relative Activity (Hypothetical) |
|---|---|---|---|
| -H | Neutral | Hydrophobic | Baseline |
| -OH | Electron-Donating | H-Bond Donor/Acceptor | Increased |
| -OCH₃ | Electron-Donating | H-Bond Acceptor | Increased |
| -Cl | Electron-Withdrawing | Halogen Bond | Variable |
| -NO₂ | Strongly Electron-Withdrawing | Dipole-Dipole | Decreased |
Stereochemical Considerations in Activity Profiles
Stereochemistry is a critical factor that can lead to vast differences in biological activity between isomers. nih.govmdpi.commalariaworld.org Although N-[3-(hydroxymethyl)phenyl]propanamide itself is achiral, introducing chiral centers through modification would necessitate a careful evaluation of each stereoisomer.
For example, in the case of the potent analgesic ohmefentanyl, which shares an N-phenylpropanamide substructure, the specific stereoconfiguration is paramount. The eight possible stereoisomers of ohmefentanyl exhibit enormous differences in analgesic potency, with the most active isomer being 13,100 times more potent than morphine, while some of its stereoisomers are nearly inactive. nih.gov This dramatic variation is due to the precise three-dimensional fit required for optimal interaction with the opioid receptor. nih.govacs.org The spatial arrangement of functional groups dictates how well a molecule can bind to its target, and only the correct enantiomer or diastereomer will have the optimal orientation to engage with key residues in the binding site. nih.govmdpi.commalariaworld.org
Design Principles for Enhanced Target Binding and Selectivity
Building on the SAR principles discussed, several strategies can be employed to design analogs of this compound with improved potency and selectivity.
Bioisosteric Replacement: The phenyl ring and its substituents can be replaced with bioisosteres—different functional groups that retain similar steric and electronic properties—to improve pharmacokinetic properties like solubility or metabolic stability. rsc.orgprismbiolab.com For example, replacing a phenyl ring with a heterocyclic ring or a bicyclic scaffold can introduce new interaction points and alter the molecule's three-dimensional shape to better fit a target. rsc.org
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational modeling can be used to design modifications that optimize interactions. This could involve extending an alkyl chain to reach a hydrophobic pocket, adding a hydrogen-bonding group to interact with a specific amino acid, or rigidifying the structure to lock it into a more active conformation. nih.gov
Optimizing Substituent Position and Nature: Systematically varying the substituents on the phenyl ring can fine-tune electronic and steric properties to maximize binding. libretexts.orgnih.gov For instance, moving the hydroxymethyl group from the meta- to the ortho- or para-position could significantly alter binding affinity. Similarly, exploring a range of electron-donating and electron-withdrawing groups can identify the optimal electronic profile for activity.
By applying these principles, medicinal chemists can rationally design next-generation compounds with enhanced therapeutic potential.
Emerging Applications and Research Prospects
Utilization as Synthetic Intermediates and Advanced Building Blocks in Organic Synthesis
N-[3-(hydroxymethyl)phenyl]propanamide is structurally equipped to be a valuable synthetic intermediate. Its bifunctional nature—a nucleophilic hydroxyl group and a modifiable amide linkage—allows for a variety of chemical transformations. As a building block, it offers a phenyl ring with a meta-substitution pattern, which can be crucial for orienting appended functionalities in a precise three-dimensional arrangement.
The primary alcohol can undergo a range of reactions, including:
Oxidation: To yield the corresponding aldehyde or carboxylic acid, which can then be used in reactions like reductive amination, Wittig reactions, or further amide couplings.
Esterification or Etherification: To introduce a vast array of functional groups, altering the molecule's steric and electronic properties.
Conversion to Halides: Using standard reagents (e.g., SOCl₂, PBr₃) to create a reactive site for nucleophilic substitution, enabling the introduction of nitriles, azides, or carbon-based nucleophiles.
Simultaneously, the amide group can be hydrolyzed under acidic or basic conditions to reveal an aminobenzyl alcohol precursor, or potentially be involved in N-alkylation or other modifications, although these reactions are less common for secondary amides. This dual reactivity makes it a candidate for constructing more elaborate molecules where precise positioning of functional groups is key.
Conceptual Frameworks for Materials Science Applications
In materials science, monomers containing both hydrogen-bond donating (amide N-H, alcohol O-H) and accepting (amide C=O, alcohol O) sites are of significant interest for creating self-assembling systems and polymers with defined architectures.
Potential as a Monomer: The hydroxyl group of this compound could be readily adapted for polymerization reactions. For instance, it could be converted into an acrylate or methacrylate ester, which could then undergo free-radical polymerization to form polymers with pendant propanamide-phenyl groups. Alternatively, it could be used in condensation polymerization with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The amide functionality within the side chain would be expected to impart specific properties to the resulting polymer, such as:
Increased glass transition temperature (Tg) due to hydrogen bonding.
Enhanced thermal stability.
Modified solubility in polar solvents.
The meta-substitution pattern would influence the spacing and flexibility of the polymer chains. These polymers could be conceptually explored for applications in specialty coatings, adhesives, or advanced composites where intermolecular interactions are critical to performance.
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses features that make its scaffold a plausible starting point for the development of such tools. The core structure is relatively simple, providing a foundation that can be systematically modified.
To be developed into a chemical probe, the molecule would require significant elaboration. For example:
Introduction of a Reporter Group: The hydroxymethyl group is an ideal handle for attaching a fluorescent dye, a biotin tag (for affinity purification), or a radioactive isotope.
Incorporation of a Reactive Group: The phenyl ring could be further functionalized with a photo-activatable cross-linking group or other reactive moieties to allow for covalent labeling of a biological target.
Systematic Derivatization: The propanamide group and the phenyl ring could be modified to create a library of analogs. This library could then be screened against biological targets (e.g., enzymes, receptors) to identify a "hit" compound with desired activity and selectivity.
Without a known biological target, the development remains conceptual. However, the structure serves as a viable starting point for a medicinal chemistry program aimed at discovering new probes.
Integration into Complex Molecular Architectures for Specific Research Objectives
Beyond its direct applications, this compound can serve as a key fragment for the assembly of larger, more complex molecules in medicinal chemistry and chemical biology research. The meta-substituted phenyl ring can act as a rigid spacer or scaffold to present other functional groups in a defined spatial orientation.
For instance, in drug discovery, a research team might hypothesize that simultaneous interaction with two distinct pockets of a target protein is necessary for high-affinity binding. The this compound scaffold could be used to link two different pharmacophores—one attached via the amide nitrogen and the other via the hydroxyl group—at the correct distance and angle to achieve this dual binding. Its utility lies in its predictable geometry and the synthetic accessibility of its functional handles, allowing for its rational incorporation into sophisticated molecular designs aimed at answering specific biological questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
